Mass Shift Superiority for LC-MS/MS Quantification vs. Unlabeled and d2-Analogs
L-Threonine-D5 provides a definitive +5.03 Da mass shift from the endogenous L-Threonine analyte, enabling clear chromatographic separation and a distinct multiple reaction monitoring (MRM) transition . This differentiates it from L-Threonine-d2, which has a +2.01 Da shift and carries a higher risk of isotopic cross-talk from the naturally occurring M+2 isotope of the unlabeled analyte . This 5 Da shift is sufficient to avoid signal overlap while maintaining chromatographic co-elution essential for correcting matrix effects [1].
| Evidence Dimension | Molecular Mass Difference from Unlabeled Analyte |
|---|---|
| Target Compound Data | +5.03 Da (Exact Mass: 124.089 Da) |
| Comparator Or Baseline | L-Threonine-d2: +2.01 Da; Unlabeled L-Threonine: 0 Da |
| Quantified Difference | +3.02 Da greater than d2 analog; +5.03 Da vs. endogenous |
| Conditions | Calculated from molecular formula and isotopic purity specifications |
Why This Matters
A +5 Da mass difference is empirically sufficient to prevent isotopic interference while preserving near-identical physicochemical properties, a critical factor for selecting a SIL-IS that maximizes quantitative accuracy.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
